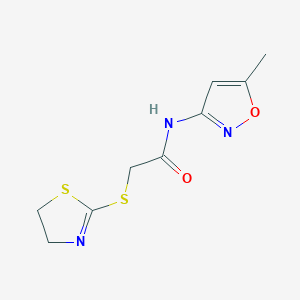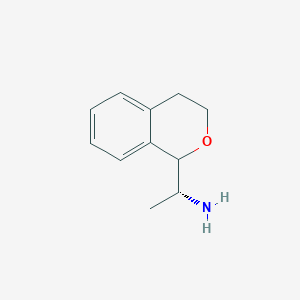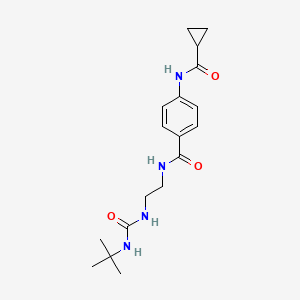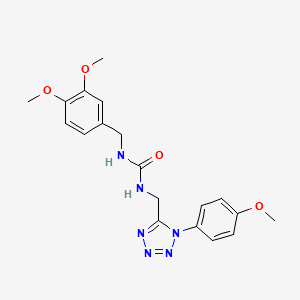![molecular formula C9H10O3 B2577039 3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol CAS No. 1843-96-5](/img/structure/B2577039.png)
3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol
Vue d'ensemble
Description
“3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol” is a chemical compound with the molecular formula C9H11BO4 . It has a molecular weight of 193.99 . The compound is stored at a temperature of 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, four bidentate heterocyclic Schiff base ligands and their sixteen Co (II), Ni (II), Cu (II) and Zn (II) metal complexes were derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .Molecular Structure Analysis
The molecular structure of “3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol” has been characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement .Physical And Chemical Properties Analysis
The compound has a density of 1.103g/cm3 . It has a boiling point of 221.011ºC at 760 mmHg . The melting point information is not available in the sources I found.Applications De Recherche Scientifique
Antioxidant Activity
3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol: and its derivatives have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative stress and damage to cells. Researchers have explored the ability of this compound to scavenge free radicals, protecting cells from oxidative damage .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies have evaluated its effectiveness against various microorganisms, including:
Different derivatives and metal complexes derived from this compound have been tested for their antimicrobial activity. Notably, electron-donating and electron-withdrawing groups influence the efficacy of these complexes .
Anti-Inflammatory Effects
Inflammation is a key factor in various diseases. Researchers have explored the anti-inflammatory potential of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol and its derivatives. These compounds have been assessed using egg albumin assays and other methods to determine their ability to modulate inflammatory responses .
Cytotoxicity Studies
Cytotoxicity refers to the ability of a substance to harm or kill cells. Scientists have investigated the cytotoxic effects of specific ligands and metal complexes derived from this compound. Understanding cytotoxicity is essential for potential therapeutic applications .
Molecular Docking Studies
To gain insights into the interaction modes and binding affinity of this compound, molecular docking studies have been conducted. Researchers have explored how it interacts with active sites in enzymes such as:
These studies provide valuable information for drug design and optimization .
Structural Elucidation and Characterization
Various analytical techniques, including NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, and elemental analysis, have been employed to characterize the synthesized compounds. Understanding their structure and properties is fundamental for further applications .
Safety and Hazards
Propriétés
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h1,3-4,10H,2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZJWDKUNYNOGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2OC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol | |
CAS RN |
1843-96-5 | |
| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-6-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2576959.png)


![N-(3,5-dimethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2576963.png)
![2-(2,4-dichlorophenoxy)-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2576964.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2576966.png)

![N-(3-chloro-4-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2576968.png)
![2-Methyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B2576969.png)



![N-naphthalen-1-yl-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2576977.png)
